![molecular formula C11H14N2O3S B2414176 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 131557-19-2](/img/structure/B2414176.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a derivative of isothiazolidinone, which has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including our compound of interest, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds with a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
Researchers utilize 1,2,3-triazoles as versatile intermediates in organic synthesis. The compound’s synthetic methodologies fall into four main categories:
Fluorescent Imaging and Materials Science
The fluorescent properties of 1,2,3-triazoles make them valuable in imaging applications. They can be incorporated into probes for visualizing cellular processes. Additionally, these compounds contribute to the development of functional materials, such as sensors and light-emitting devices.
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
This inhibition could lead to a halt in the cell cycle, preventing cell division and proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this action are still under investigation.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site and how long it remains active in the body .
Result of Action
The molecular and cellular effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide’s action primarily involve the inhibition of cell division and proliferation due to the disruption of the cell cycle . This could potentially lead to cell death, particularly in rapidly dividing cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-9(14)12-10-4-2-5-11(8-10)13-6-3-7-17(13,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEFZZLOPNJXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.